![molecular formula C18H15N3O2S3 B2419651 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863594-50-7](/img/structure/B2419651.png)
5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[5,4-b]pyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of MLS-0111397Thiazolo[5,4-b]pyridines, a class of compounds to which mls-01113970001 belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potential histamine H3 receptor antagonists , suggesting that this could be one of the targets of MLS-0111397.0001.
Mode of Action
The exact mode of action of MLS-0111397Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that MLS-0111397.0001 might interact with its targets to modulate these biological activities.
Biochemical Pathways
The specific biochemical pathways affected by MLS-0111397Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that MLS-0111397.0001 might affect multiple biochemical pathways related to these activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MLS-0111397The pharmacokinetic properties of a compound are influenced by its chemical structure . MLS-0111397.0001 contains a sulfonamide group, which is known to influence the absorption and distribution of drugs .
Result of Action
The molecular and cellular effects of MLS-0111397Given the broad spectrum of pharmacological activities exhibited by thiazolo[5,4-b]pyridines , it can be inferred that MLS-0111397.0001 might induce a variety of molecular and cellular effects related to these activities.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of MLS-0111397Factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .
Preparation Methods
The synthesis of 5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through the annulation of pyridine to a thiazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, which may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled by linking the thiophene and ethyl groups to the core structure through additional coupling reactions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and ethyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is significant in cancer research. Its ability to inhibit PI3K makes it a candidate for developing new anticancer drugs.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
2-chloro-4-florophenyl sulfonamide: This compound also shows potent PI3K inhibitory activity but with slightly different binding affinities and selectivity profiles.
5-chlorothiophene-2-sulfonamide: Another similar compound with high inhibitory activity, but with variations in its chemical structure that affect its biological activity.
The uniqueness of this compound lies in its specific structural features that contribute to its high potency and selectivity as a PI3K inhibitor .
Properties
IUPAC Name |
5-ethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-2-14-9-10-16(24-14)26(22,23)21-13-7-5-12(6-8-13)17-20-15-4-3-11-19-18(15)25-17/h3-11,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRFCWLDLNJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
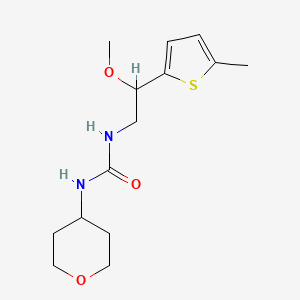
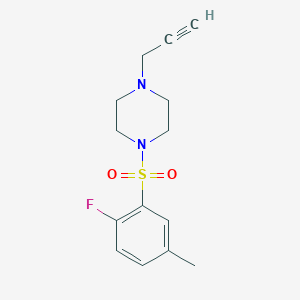
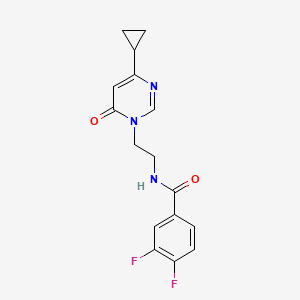
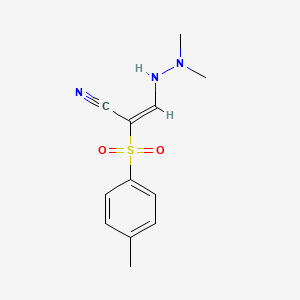
![2-(4-bromobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2419575.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide](/img/structure/B2419576.png)
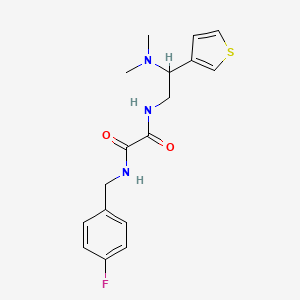
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzamide](/img/structure/B2419579.png)
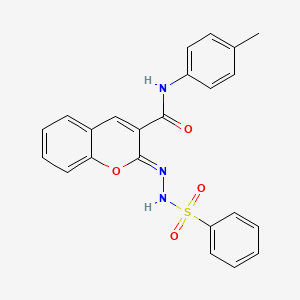
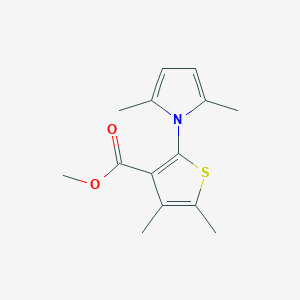
![3-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2419586.png)
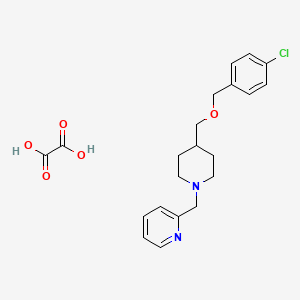

![N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2419590.png)
